molecular formula C6H7N3O2 B589553 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 126352-85-0

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B589553
CAS No.: 126352-85-0
M. Wt: 153.141
InChI Key: BFOSEWBYBCYCQA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry for developing multi-target therapeutic agents. Its core structure is a key pharmacophore in compounds that demonstrate potent anti-inflammatory and anti-angiogenic properties. Research indicates that derivatives based on this scaffold are effective inhibitors of key signaling pathways, including p38 mitogen-activated protein kinase (p38MAPK) phosphorylation, which is a promising drug target in inflammation and cancer . Furthermore, these compounds have shown a marked ability to inhibit reactive oxygen species (ROS) production and human platelet aggregation, establishing a link between inflammation, oxidative stress, and cellular proliferation . This multi-mechanistic profile makes the compound a valuable building block for creating new agents targeting inflammation-associated cancers and chronic diseases via a polypharmacology approach . The rigidity of the imidazo[1,2-b]pyrazole core is a crucial structural feature that influences biological activity and potency against intracellular targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVUUXDFPPZZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665697
Record name 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126352-85-0
Record name 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo-pyrazole ring system . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo-pyrazole ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Modifications

Compound Name Substituents/Modifications Biological Activity (IC₅₀ or Efficacy) Key References
2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (8a) 4-Fluorophenyl at position 2 Antiproliferative activity (specific IC₅₀ not reported)
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4I) Phenyl at position 2; hydrazide derivative 1.4× more effective than PLX4032 against PLX-resistant melanoma
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Ethyl at position 6; phenyl at position 2 Discontinued (CymitQuimica); no activity data
DU325 (Carboxamide derivative) Carboxamide at position 7; tert-butyl substituents Antiproliferative (tested in viability assays)
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Isobutyl at position 1 Research intermediate; limited bioactivity data

Key Observations:

Hydrazide derivatives (e.g., 4I) exhibit superior efficacy against drug-resistant melanoma (1.4× PLX4032) due to enhanced solubility and sustained release in hydrogel formulations . Carboxamide derivatives (e.g., DU325) replace the carboxylic acid, altering pharmacokinetics and reducing ionization, which may improve cell permeability .

Impact of Alkyl Substituents: Ethyl at position 6 () increases molecular weight (257.29 g/mol) and lipophilicity, but commercial discontinuation suggests synthetic or efficacy challenges .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Formulation Potential
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid 169.14 0.5–1.2 Moderate (aqueous) Limited (acidic group)
4I (Hydrazide derivative) ~450 (estimated) 2.8–3.5 Low (hydrogel required) High (sustained release)
Ethyl ester prodrug () 195.18 1.8–2.4 Improved (ester) Enhanced bioavailability

Key Observations:

  • Carboxylic Acid vs. Prodrugs : The parent carboxylic acid exhibits moderate aqueous solubility but may face bioavailability challenges. Ethyl ester derivatives (e.g., ) act as prodrugs, improving membrane permeability .
  • Hydrazide Formulations : Compound 4I’s low solubility is mitigated by hydrogel encapsulation (85% porosity, 552% swelling), enabling sustained topical delivery .

Biological Activity

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS No. 126352-85-0) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

The compound has the following chemical characteristics:

PropertyDetails
Chemical FormulaC₆H₇N₃O₂
Molecular Weight153.14 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets. It is known to inhibit DNA synthesis and affect pathways related to cell proliferation and growth. The compound's high solubility in polar solvents enhances its bioavailability, making it a suitable candidate for various therapeutic applications .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy, particularly against melanoma. A study focused on a hydrogel formulation containing this compound demonstrated significant antiproliferative effects on patient-isolated melanoma cells resistant to conventional treatments (PLX4032). Specifically, the compound was found to be 1.4-fold more effective than PLX4032 on these resistant cells (MEOV PLX-R) .

Case Study: Hydrogel Formulation

A hydrogel formulation incorporating this compound was developed to enhance dermal absorption and efficacy against melanoma. The formulation exhibited promising cytotoxic effects and was designed to mitigate bacterial infections in tumor-affected skin, which can complicate treatment outcomes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses bactericidal effects against both Gram-positive and Gram-negative multidrug-resistant bacteria. This dual action not only aids in cancer treatment but also addresses potential infections that may arise during therapy .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, there is evidence suggesting that this compound exhibits anti-inflammatory activity. This could be beneficial in reducing inflammation associated with tumor growth and enhancing the overall therapeutic effect when used in combination with other treatments .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AnticancerEffective against melanoma cells; superior efficacy over PLX4032 in resistant strains
AntimicrobialBactericidal activity against MDR bacteria
Anti-inflammatoryPotential to reduce inflammation related to tumors

Q & A

Q. What are the foundational synthetic routes for 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with imidazole ring formation via aldehyde-amine condensation, followed by pyrazole ring introduction using hydrazine and carbonyl compounds. Key factors include solvent choice (e.g., dimethyl sulfoxide or methanol), temperature control, and catalysts like KMnO₄ or LiAlH₄. For example, highlights solvent selection and reaction time optimization to improve yields. Methanol and DMSO are common solvents for intermediate steps, while catalytic systems vary based on substituent introduction .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

Techniques include:

  • NMR : ¹H and ¹³C NMR to confirm hydrogen/carbon environments, particularly distinguishing fused-ring protons (e.g., dihydro groups at positions 2 and 3) .
  • IR Spectroscopy : Identifies carboxylic acid (-COOH) and heterocyclic ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as seen in for related imidazo-pyrazole derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The carboxylic acid group enhances solubility in polar solvents (e.g., water, ethanol) but may reduce stability in acidic/basic conditions. recommends storage in anhydrous environments at -20°C to prevent degradation. Stability under reflux conditions (e.g., during synthesis) requires inert atmospheres to avoid oxidative side reactions .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions modulate biological activity, and what methodologies validate these effects?

Substituents like aryl groups (e.g., 4-fluorophenyl in ) or cyclopropyl () enhance target binding affinity. Methods include:

  • SAR Studies : Comparing IC₅₀ values against modified derivatives in enzyme assays.
  • Computational Docking : Modeling interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock . shows that methylthio or cyano groups at position 7 alter electronic properties, impacting reactivity and bioactivity .

Q. What strategies resolve contradictory data in NMR or crystallographic analyses of this compound?

Contradictions (e.g., proton splitting patterns) arise from dynamic ring puckering or solvent effects. Solutions include:

  • Variable-Temperature NMR : To identify conformational changes.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton interactions.
  • X-ray Crystallography : Provides definitive bond-length/angle data, as used in for structurally similar compounds .

Q. How can computational chemistry optimize the synthesis pathway for novel derivatives?

Quantum mechanical calculations (e.g., DFT) predict reaction energetics and transition states. describes integrating reaction path searches with experimental validation to identify optimal catalysts (e.g., Pd for cross-coupling) and solvent systems. Machine learning models can also predict substituent compatibility .

Q. What advanced purification techniques are recommended for isolating high-purity (>98%) samples?

  • HPLC : Using C18 columns with acetonitrile/water gradients to separate polar impurities.
  • Recrystallization : Ethanol/water mixtures are effective for carboxylic acid derivatives. notes that purity ≥95% is achievable via silica gel chromatography with ethyl acetate/hexane eluents .

Methodological Considerations

Q. How are kinetic studies designed to evaluate the compound’s reactivity in nucleophilic substitution reactions?

  • Pseudo-First-Order Conditions : Excess nucleophile (e.g., amines) ensures reaction rate depends solely on substrate concentration.
  • UV-Vis Monitoring : Tracks absorbance changes at λmax for intermediates. highlights temperature-dependent rate constants for triazolo-pyrimidine analogs, applicable to imidazo-pyrazole systems .

Q. What in vitro assays are most suitable for assessing anti-inflammatory or anticancer potential?

  • Cell Viability Assays (MTT/XTT) : Test cytotoxicity against cancer lines (e.g., HeLa or MCF-7).
  • ELISA : Quantify cytokine inhibition (e.g., TNF-α or IL-6) in macrophage models. and emphasize dose-response analyses and IC₅₀ calculations for lead optimization .

Q. How do solvent polarity and pH impact the compound’s spectroscopic properties?

Polar solvents (e.g., DMSO) stabilize carboxylate anions, shifting IR and NMR signals. Acidic conditions protonate the carboxylic group, altering solubility and UV absorption. demonstrates pH-dependent shifts in λmax during UV analysis .

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